![molecular formula C12H15BrN2O2 B2365426 Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate CAS No. 1393546-06-9](/img/structure/B2365426.png)

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate

カタログ番号 B2365426

CAS番号:

1393546-06-9

分子量: 299.168

InChIキー: XNYFHOLKXKTKIG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

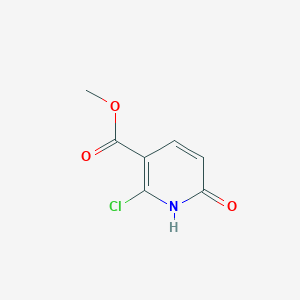

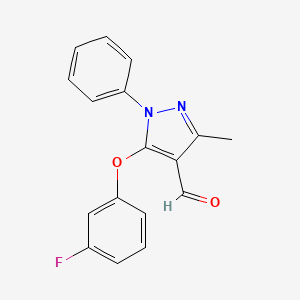

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 5H-Pyrrolo[3,4-b]pyridine, 3-bromo-6,7-dihydro-6-(triphenylmethyl)- from TRIPHENYLMETHYLAMINE and 5-BroMo-2,3-bis-broMoMethyl-pyridine has been reported .科学的研究の応用

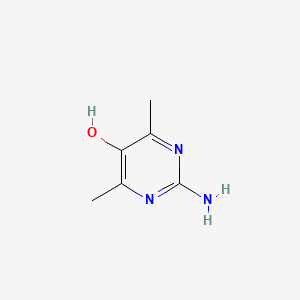

- Scientific Field : Organic Chemistry and Biomedical Applications .

- Summary of the Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

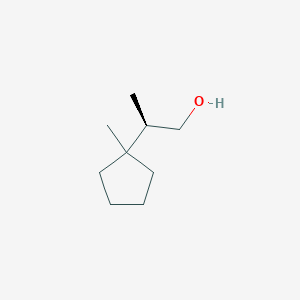

Scientific Field : Organic Synthesis .

- Summary of the Application : “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” is often used as an intermediate in organic synthesis . It contains bromine and hydroxyl functional groups, which can participate in condensation, substitution, and hydroxylation reactions .

- Methods of Application or Experimental Procedures : The method to prepare “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” can be through the following steps : Pyridine is treated with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is used to introduce a hydroxyl group into 5-bromopyridine. An amino methacrylic acid tert-butyl ester group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .

- Results or Outcomes : The final product is “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” which can be used for further organic synthesis .

-

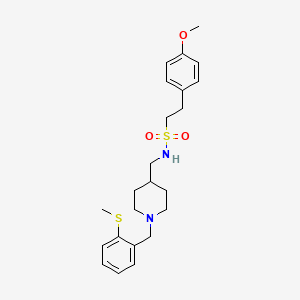

Scientific Field : Biomedical Applications .

- Summary of the Application : Tert-butyl 3-bromopropionate, a compound similar to “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate”, can be used to synthesize other compounds with potential biomedical applications .

- Methods of Application or Experimental Procedures : Tert-butyl 3-bromopropionate can be used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside .

- Results or Outcomes : The synthesized compounds can be used for further biomedical research .

-

Scientific Field : Organic Synthesis .

- Summary of the Application : “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” is often used as an intermediate in organic synthesis . It contains bromine and hydroxyl functional groups, which can participate in condensation, substitution, and hydroxylation reactions .

- Methods of Application or Experimental Procedures : The method to prepare “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” can be through the following steps : Pyridine is treated with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is used to introduce a hydroxyl group into 5-bromopyridine. An amino methacrylic acid tert-butyl ester group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .

- Results or Outcomes : The final product is “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate” which can be used for further organic synthesis .

-

Scientific Field : Biomedical Applications .

- Summary of the Application : Tert-butyl 3-bromopropionate, a compound similar to “Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate”, can be used to synthesize other compounds with potential biomedical applications .

- Methods of Application or Experimental Procedures : Tert-butyl 3-bromopropionate can be used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside .

- Results or Outcomes : The synthesized compounds can be used for further biomedical research .

特性

IUPAC Name |

tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYFHOLKXKTKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-[(3-Chlorophenyl)methoxy]aniline

1019111-09-1

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)